3-Azido-1,1,1-trifluoropropan-2-OL

Description

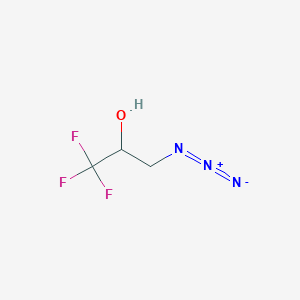

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3O/c4-3(5,6)2(10)1-8-9-7/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRPFCFZQSDCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446714 | |

| Record name | 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212758-85-5 | |

| Record name | 3-AZIDO-1,1,1-TRIFLUOROPROPAN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Azido-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-1,1,1-trifluoropropan-2-ol is a key trifluoromethylated building block with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive azide moiety and a trifluoromethyl group makes it a valuable precursor for synthesizing complex fluorinated molecules. This guide provides a comprehensive overview of its chemical properties, including potential synthetic routes, predicted physicochemical characteristics, spectroscopic data, and reactivity. The information presented herein is intended to support researchers in leveraging this compound for the development of novel therapeutics and functional materials.

Chemical Structure and Properties

This compound possesses a chiral center at the carbon bearing the hydroxyl group, and its structure incorporates both an azide group, useful for bioorthogonal "click" chemistry, and a trifluoromethyl group, known to enhance the metabolic stability and bioavailability of drug candidates.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₃H₄F₃N₃O | - |

| Molecular Weight | 155.08 g/mol | - |

| CAS Number | 212758-85-5 | [1] |

| Predicted Boiling Point | Approx. 140-160 °C | Estimation based on similar fluorinated alcohols |

| Predicted Density | Approx. 1.4-1.5 g/mL | Estimation based on similar fluorinated compounds |

| Predicted Refractive Index | Approx. 1.38-1.40 | Estimation based on similar fluorinated alcohols |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., ethers, chlorinated solvents, alcohols) and potentially sparingly soluble in water. | General chemical principles |

Synthesis and Experimental Protocols

Route 1: Ring-Opening of a Trifluoromethylated Epoxide

This is a highly plausible and regioselective method for the synthesis of β-azido alcohols.

Figure 1: Proposed synthesis of this compound via epoxide ring-opening.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-(trifluoromethyl)oxirane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or an aqueous medium, add sodium azide (1.5-2.0 eq). The use of a catalyst like ammonium chloride or a phase-transfer catalyst may be beneficial in aqueous systems.[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: Azidation of a Precursor Alcohol

This route involves the conversion of the corresponding diol or a protected alcohol. A more direct, one-pot conversion from the corresponding alcohol is also feasible.

Figure 2: Proposed synthesis via activation of a diol precursor.

Experimental Protocol (Proposed, One-Pot from Alcohol):

-

Reagent Preparation: In a round-bottom flask, dissolve 1,1,1-trifluoropropane-2,3-diol (1.0 eq) in a suitable solvent like acetonitrile or DMF.

-

Azidation: Add triphenylphosphine (1.2 eq) and an azidating agent like diphenylphosphoryl azide (DPPA) or an iodine/imidazole system with sodium azide.[3] The reaction can be carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction and follow a standard aqueous work-up and extraction procedure. Purify the crude product by column chromatography.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available in the searched literature. The following are predicted spectral characteristics based on the analysis of similar compounds.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~ 4.0 - 4.5 | m | - | CH(OH) |

| ~ 3.4 - 3.8 | m | - | CH₂(N₃) | |

| ~ 2.5 - 3.5 | br s | - | OH | |

| ¹³C NMR | ~ 123 - 127 | q | ¹J(C,F) ≈ 280-290 | CF₃ |

| ~ 68 - 72 | q | ²J(C,F) ≈ 30-35 | CH(OH) | |

| ~ 50 - 55 | t | - | CH₂(N₃) | |

| ¹⁹F NMR | ~ -75 to -80 | d | ³J(F,H) ≈ 6-8 | CF₃ |

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

-

C-H stretch: Aliphatic C-H stretching vibrations are expected around 2850-3000 cm⁻¹.

-

Azide (N₃) stretch: A strong, sharp, and characteristic absorption band is predicted in the range of 2100-2160 cm⁻¹.[4][5]

-

C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.

-

C-O stretch: An absorption band for the secondary alcohol C-O bond is expected around 1050-1100 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 155 is expected to be weak or absent in electron ionization (EI) mass spectra due to the lability of the azide group.

-

Major Fragmentation Pathways:

-

Loss of N₂ (28 Da) from the molecular ion to give a fragment at m/z = 127.

-

Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Loss of the trifluoromethyl group (CF₃, 69 Da).

-

Reactivity and Applications

The primary utility of this compound in drug development and chemical biology stems from the reactivity of its azide group, particularly in "click chemistry."

Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide group readily undergoes a [3+2] cycloaddition reaction with terminal or internal alkynes to form stable 1,2,3-triazole rings. This reaction is highly efficient and can be catalyzed by copper(I) or proceed under strain-promoted conditions (SPAAC) with cyclooctynes.[6][7]

Figure 3: General scheme of the azide-alkyne cycloaddition reaction.

This bioorthogonal ligation strategy is widely used for:

-

Drug Conjugation: Linking the trifluoromethylated moiety to biomolecules such as peptides, proteins, or nucleic acids.

-

Probe Synthesis: Developing chemical probes for target identification and validation.

-

Material Science: Functionalizing surfaces and polymers.

The presence of the trifluoromethyl group in the resulting triazole products can impart desirable pharmacological properties. Fluorinated azides have been shown to be highly reactive in click chemistry.[8]

Safety and Handling

Organic azides are potentially energetic compounds and should be handled with care.

-

General Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Thermal Stability: Avoid excessive heating, as organic azides can decompose, sometimes explosively.

-

Mechanical Shock: Avoid grinding or subjecting the compound to mechanical shock.

-

Storage: Store in a cool, dark place, away from incompatible materials such as strong acids, bases, and reducing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds. While detailed experimental data for this specific molecule is limited in the public domain, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of azides and trifluoromethylated compounds. The synthetic routes and characterization data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The strategic incorporation of this moiety can lead to the generation of new chemical entities with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]

- 7. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated azides click to make triazoles [uochb.cz]

3-Azido-1,1,1-trifluoropropan-2-OL synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Azido-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for this compound, a valuable building block in medicinal chemistry and drug development due to the strategic importance of the azido and trifluoromethyl functional groups. The synthesis primarily involves the regioselective ring-opening of a trifluoromethyl-substituted epoxide with an azide source.

Core Synthesis Pathway

The most common and efficient pathway to this compound is the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane (also known as 3,3,3-trifluoro-1,2-epoxypropane) with sodium azide. This reaction, known as azidolysis, is typically performed under controlled pH to ensure high regioselectivity. The azide ion preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the desired product.

Experimental Protocols

The following protocols are based on established methods for the azidolysis of epoxides, adapted for the specific synthesis of this compound.

Method 1: pH-Controlled Azidolysis in Aqueous Medium

This method leverages the principles of pH control to direct the regioselectivity of the epoxide ring-opening.[1][2]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Trifluoromethyl)oxirane | C₃H₃F₃O | 112.05 | 5.60 g | 0.050 mol |

| Sodium Azide | NaN₃ | 65.01 | 4.88 g | 0.075 mol |

| Ammonium Chloride | NH₄Cl | 53.49 | 4.01 g | 0.075 mol |

| Water (deionized) | H₂O | 18.02 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaCl solution | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide and ammonium chloride in deionized water.

-

Add 2-(trifluoromethyl)oxirane to the aqueous solution.

-

Heat the reaction mixture to 60-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Method 2: Azidolysis in an Organic Solvent System

This protocol utilizes an organic solvent system, which can be advantageous for substrates with limited water solubility.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Trifluoromethyl)oxirane | C₃H₃F₃O | 112.05 | 5.60 g | 0.050 mol |

| Sodium Azide | NaN₃ | 65.01 | 4.88 g | 0.075 mol |

| Ammonium Chloride | NH₄Cl | 53.49 | 4.01 g | 0.075 mol |

| Acetonitrile | CH₃CN | 41.05 | 40 mL | - |

| Water | H₂O | 18.02 | 10 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaCl solution | - | - | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a stirred suspension of sodium azide and ammonium chloride in a mixture of acetonitrile and water in a 100 mL round-bottom flask, add 2-(trifluoromethyl)oxirane.

-

Heat the mixture to reflux (approximately 80-85°C) for 10-20 hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Partition the filtrate between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by fractional distillation under vacuum to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Parameter | Method 1 (Aqueous) | Method 2 (Organic Solvent) |

| Solvent | Water | Acetonitrile/Water |

| Temperature | 60-80°C | 80-85°C (Reflux) |

| Reaction Time | 12-24 hours | 10-20 hours |

| Typical Yield | 70-85% | 75-90% |

| Key Advantage | Environmentally benign solvent | Suitable for less water-soluble substrates |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

-

Organic Azides: The product, this compound, is an organic azide and should be handled with care as it is potentially explosive, especially upon heating or shock. It is recommended to work behind a safety shield.

-

Epoxides: 2-(Trifluoromethyl)oxirane is a reactive and potentially hazardous compound. Avoid inhalation and skin contact.

References

An In-Depth Technical Guide to 3-Azido-1,1,1-trifluoropropan-2-ol (CAS Number 212758-85-5)

Disclaimer: Direct and specific experimental data for 3-Azido-1,1,1-trifluoropropan-2-ol (CAS 212758-85-5) is limited in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related compounds to provide a comprehensive and predictive overview for research, scientific, and drug development professionals.

This technical guide provides a detailed overview of this compound, a fluorinated azido alcohol with potential applications in medicinal chemistry and chemical biology. The introduction of both a trifluoromethyl group and an azide moiety suggests its utility as a building block for novel pharmaceuticals and as a probe for bio-conjugation reactions.

Core Compound Properties

While experimental data is scarce, the following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 212758-85-5 | Known |

| Molecular Formula | C₃H₄F₃N₃O | Known |

| Molar Mass | 155.08 g/mol | Known |

| Appearance | Predicted: Colorless liquid | Inferred |

| Boiling Point | Predicted: 140-160 °C | Inferred from similar fluorinated alcohols |

| Solubility | Predicted: Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | Inferred from similar organic azides |

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of β-azido alcohols is the ring-opening of a corresponding epoxide with an azide source. For this compound, a likely synthetic precursor would be 2-(Trifluoromethyl)oxirane.

Proposed Synthesis of this compound

The synthesis involves the nucleophilic attack of the azide ion on the less sterically hindered carbon of the epoxide ring.

Reaction Scheme:

Starting Material: 2-(Trifluoromethyl)oxirane

Reagent: Sodium Azide (NaN₃)

Solvent: A protic solvent such as a mixture of water and a polar aprotic solvent like DMF or DMSO.

Catalyst (optional): An ammonium salt like ammonium chloride (NH₄Cl) can be used to facilitate the reaction.

Detailed Experimental Protocol (Generalized)

Materials:

-

2-(Trifluoromethyl)oxirane

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Ammonium Chloride (NH₄Cl)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add a solution of sodium azide (1.2 to 1.5 equivalents) in a mixture of DMF and water. To this, add ammonium chloride (1.1 equivalents).

-

Initiation of Reaction: Begin stirring the mixture and add 2-(Trifluoromethyl)oxirane (1.0 equivalent) dropwise at room temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling

Organic azides are energetic compounds and should be handled with extreme caution. The trifluoromethyl group can also impart specific reactivity.

| Hazard Category | Precaution |

| Explosion Hazard | Organic azides can be sensitive to shock, heat, and friction. Avoid heating neat. Use a safety shield.[1][2][3][4][5] |

| Toxicity | Azides are toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood.[3] |

| Incompatible Materials | Avoid contact with strong acids (formation of explosive hydrazoic acid), strong oxidizing agents, and heavy metals (formation of shock-sensitive metal azides). Do not use metal spatulas for handling.[1][4][5] |

| Storage | Store in a cool, dark place, away from incompatible materials. |

| Disposal | Azide-containing waste should be quenched (e.g., with a reducing agent like triphenylphosphine) before disposal according to institutional guidelines.[1] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed experimental workflow for the synthesis of this compound.

Hypothetical Biological Application: Signaling Pathway Probe

The azide group in this compound makes it an ideal candidate for use in "click chemistry," a powerful bio-orthogonal ligation reaction.[6][7][8][9] This allows for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a terminal alkyne. The trifluoromethyl group can serve as a useful ¹⁹F NMR probe for studying protein-ligand interactions.

The following diagram illustrates a hypothetical scenario where this compound is used to label a target protein within a generic signaling pathway.

Caption: Hypothetical use of this compound as a probe in a signaling pathway.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. Fluorinated azides click to make triazoles [uochb.cz]

- 7. lifetein.com [lifetein.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 3-azidopropane-1,2-diol

An In-depth Technical Guide to 3-Azidopropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 3-azidopropane-1,2-diol. This versatile chemical intermediate is of significant interest in medicinal chemistry, bioconjugation, and material science due to its unique trifunctional structure, incorporating both a reactive azide group and two hydroxyl groups.

Core Physical and Chemical Properties

3-Azidopropane-1,2-diol is a colorless to pale yellow liquid.[1] Its key properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 3-azidopropane-1,2-diol | [1][2] |

| CAS Number | 73018-98-1 | [1][2][3] |

| Molecular Formula | C₃H₇N₃O₂ | [1][2] |

| Molecular Weight | 117.11 g/mol | [1][2] |

| Synonyms | 3-Azido-1,2-propanediol, Azidoglycerol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Quantitative Physicochemical Data

This table presents key quantitative data points critical for experimental design and application.

| Property | Value | Conditions | Source |

| Density | ~1.258 g/cm³ | at 25 °C | [1] |

| Boiling Point | 100-105 °C | At reduced pressure | [1] |

| XLogP3-AA | -0.2 | Computed | [2] |

| Hydrogen Bond Donor Count | 2 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |

| Rotatable Bond Count | 3 | Computed | [2] |

| Exact Mass | 117.053826475 Da | Computed | [2] |

Synthesis and Experimental Protocols

The most established and widely reported method for synthesizing 3-azidopropane-1,2-diol is through the nucleophilic substitution of a chloropropanediol precursor.

Synthesis via Azidation of 3-Chloro-1,2-propanediol

The synthesis proceeds via an Sₙ2 mechanism where the azide anion displaces the chloride leaving group from 3-chloro-1,2-propanediol.[1] This reaction is typically performed in an aqueous medium using sodium azide as the azidating agent.[1]

Experimental Protocol:

-

Reactant Preparation: Dissolve 3-chloro-1,2-propanediol in an aqueous solution of sodium azide.

-

Reaction Conditions: Heat the reaction mixture in a range of 70-100°C.[1] Optimal conditions reported involve heating at 80°C for approximately 48 hours.[1]

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

Final purification can be achieved by vacuum distillation, collecting the fraction boiling at 100-105 °C.[1]

-

-

Yield: This protocol has been reported to yield the final product in approximately 85% yield.[1]

Chemical Reactivity and Applications

The utility of 3-azidopropane-1,2-diol stems from its azide group, which is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry."

Click Chemistry

The azide group allows 3-azidopropane-1,2-diol to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful reaction forms a stable triazole linkage between the diol and an alkyne-containing molecule, and it is widely used for its efficiency and specificity.[1]

Key Applications

The unique structure of 3-azidopropane-1,2-diol makes it a valuable building block in several scientific domains.

-

Bioconjugation: The reactive azide group is ideal for coupling with biomolecules (like proteins or nucleic acids) that have been modified to contain an alkyne group. This facilitates the development of probes and diagnostics in proteomics and drug development.[1]

-

Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Material Science: In polymer chemistry, it can be used to create functionalized polymers through click chemistry approaches, leading to materials with tailored properties.[1] It has been investigated for creating high-generation dendrimers and as a potential component in developing agents for photodynamic therapy.[1]

Spectral Data Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3-azidopropane-1,2-diol.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a strong, sharp absorption around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration, and a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching from the diol groups.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the three-carbon backbone. The protons adjacent to the hydroxyl and azide groups would exhibit distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (hydroxyl and azide).

-

Safety, Handling, and Toxicology

Proper handling of 3-azidopropane-1,2-diol is crucial. While generally stable, its azide functionality and potential biological activity warrant caution.

Stability and Reactivity

-

Chemical Stability: The compound is stable and does not decompose if used according to standard specifications.[5]

-

Hazardous Reactions: No dangerous reactions are known under normal conditions.[5]

-

Incompatible Materials: Information on specific incompatible materials is limited, but standard practice suggests avoiding strong oxidizing agents.[5]

Toxicological Information

-

Mutagenicity: Research has indicated that 3-azidopropane-1,2-diol exhibits mutagenic properties in human TK6 cells, where it was shown to induce G:C to A:T transitions.[1] These findings suggest potential interference with DNA integrity and raise safety concerns regarding its handling and use.[1]

-

General Hazard: It is classified as Water Hazard Class 1 (slightly hazardous for water) in Germany.[5]

Handling and First Aid

-

Personal Protection: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

-

First Aid Measures:

References

In-Depth Technical Guide: NMR Data of 3-Azido-1,1,1-trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for the chiral fluorinated azido alcohol, 3-azido-1,1,1-trifluoropropan-2-ol. This compound is of significant interest in medicinal chemistry and drug development due to the presence of both an azide group, useful for click chemistry, and a trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document compiles the available spectroscopic data and synthetic protocols to serve as a comprehensive resource.

Core NMR Data

The following tables summarize the reported ¹H NMR data for this compound. At present, publicly available, experimentally determined ¹³C and ¹⁹F NMR data for this specific compound are limited. The provided ¹H NMR data is crucial for the structural verification of the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.14 | m | CH |

| 3.58 - 3.49 | m | CH₂ |

| 2.58 | d | OH |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Experimental Protocols

The synthesis of this compound is achieved through the ring-opening of a trifluoromethylated epoxide. The following protocol is adapted from established literature procedures.[1]

Synthesis of this compound

This procedure involves the nucleophilic attack of an azide ion on 1,1,1-trifluoro-2,3-epoxypropane.

Materials:

-

1,1,1-trifluoro-2,3-epoxypropane

-

Ammonium chloride (NH₄Cl)

-

Sodium azide (NaN₃)

-

70% Ethanol (EtOH) in water

Procedure:

-

To a stirred solution of 1,1,1-trifluoro-2,3-epoxypropane (2.0 g, 18 mmol) in 70% ethanol (20 mL), add ammonium chloride (1.9 g, 36 mmol).

-

Add sodium azide (2.3 g, 36 mmol) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical workflow, as depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not extensively documented, its structural motifs suggest potential applications in probing biological systems. The azide group allows for covalent modification of target biomolecules via "click chemistry," a powerful tool for chemical biology. The trifluoromethyl group can enhance the binding affinity and metabolic stability of drug candidates.

The logical relationship for its potential use in target identification is outlined below.

Caption: Logical workflow for target identification using this compound.

References

A Technical Guide to 3-Azido-1,1,1-trifluoropropan-2-ol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Azido-1,1,1-trifluoropropan-2-ol, a specialized chemical compound with significant potential in drug discovery and chemical biology. This document details its chemical properties, commercial availability, synthesis protocols, and key applications, with a focus on its role as a versatile building block in bioorthogonal chemistry.

Core Compound Properties and Commercial Availability

This compound (CAS Number: 212758-85-5) is a trifluoromethylated azido alcohol.[1] The presence of both a trifluoromethyl group and an azide group imparts unique chemical properties that are highly valuable in medicinal chemistry and bioconjugation. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the azide group serves as a chemical handle for "click chemistry" reactions.

Commercial availability of this compound appears to be limited, suggesting it is primarily available through custom synthesis or from a select number of specialized chemical suppliers. Researchers interested in acquiring this compound are advised to contact custom synthesis providers.

For researchers considering its synthesis, the immediate precursor, 3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9), is commercially available from suppliers such as Indofine Chemical Company and Merck (Sigma-Aldrich).[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 212758-85-5 | [1] |

| Molecular Formula | C3H4F3N3O | [1] |

| Molecular Weight | 155.08 g/mol | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned in two main conceptual steps, starting from the reduction of a trifluoromethyl ketone followed by the conversion of an amino group to an azide.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol: Diazotization of 3-Amino-1,1,1-trifluoropropan-2-ol (Hypothetical)

This protocol is a general procedure based on the diazotization of primary amines and should be optimized for this specific substrate.

Materials:

-

3-Amino-1,1,1-trifluoropropan-2-ol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium azide (NaN₃)

-

Deionized water

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution of the Amine: Dissolve 3-Amino-1,1,1-trifluoropropan-2-ol in an aqueous acidic solution (e.g., 1M HCl) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Formation of the Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Azide Substitution: In a separate flask, prepare a solution of sodium azide in water and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring. Continue to maintain the temperature at 0-5 °C. Nitrogen gas evolution may be observed.

-

Work-up: Once the addition is complete, allow the reaction to stir at low temperature for a specified time. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product may require further purification by column chromatography.

Caution: Organic azides can be explosive, especially low molecular weight compounds. Handle with appropriate safety precautions, including the use of a blast shield.

Applications in Drug Discovery and Bioconjugation

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Role in Click Chemistry

Click chemistry enables the rapid and efficient covalent linking of two molecules, one containing an azide and the other a terminal alkyne, to form a stable triazole linkage.[4] This reaction is highly specific and can be performed in aqueous conditions, making it ideal for biological applications.

Caption: General workflow of a CuAAC reaction using the target compound.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of an alkyne-modified molecule with this compound.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., water, t-butanol/water mixture, DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand (optional, but recommended for biological applications)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

-

Prepare a stock solution of this compound in the same or a miscible solvent.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of copper(II) sulfate in water.

-

If using a ligand, prepare a stock solution of THPTA or TBTA.

-

-

Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the chosen solvent system.

-

Addition of Catalyst Components:

-

If using a ligand, add the ligand to the reaction mixture, followed by the copper(II) sulfate solution.

-

Add the sodium ascorbate solution to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from minutes to several hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or NMR).

-

Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Table 2: Typical Reagent Concentrations for a CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-Molecule | Varies | 1 equivalent |

| Azide-Molecule | 10 mM in DMSO/water | 1.5 - 5 equivalents |

| Copper(II) Sulfate | 100 mM in water | 0.1 - 1 equivalent |

| Sodium Ascorbate | 100 mM in water | 1 - 5 equivalents |

| Ligand (e.g., THPTA) | 200 mM in water | 0.5 - 2 equivalents |

Logical Workflow for Drug Discovery Application

The use of this compound can be integrated into a drug discovery workflow to generate and screen novel drug candidates.

Caption: A logical workflow for utilizing the target compound in drug discovery.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. The unique combination of a trifluoromethyl group and a bioorthogonal azide handle makes it a valuable tool for the synthesis of novel chemical entities with potential therapeutic applications. Further research into its synthesis and applications is warranted to fully explore its potential.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Azides in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug discovery, the quest for modular, efficient, and bioorthogonal reactions is paramount. "Click chemistry," a term that embodies a class of reactions meeting these criteria, has been revolutionary. At the heart of this revolution lies the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool for forging stable triazole linkages. This technical guide delves into a specialized and increasingly vital area within this field: the use of fluorinated azides. The introduction of fluorine into the azide component offers a suite of unique advantages, from enhancing reaction kinetics to enabling novel screening paradigms, making it an indispensable tool for researchers at the forefront of innovation.

The Core Concept: Why Fluorinate Azides?

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. When applied to azides for click chemistry, these benefits are manifold:

-

Enhanced Reactivity: The electron-withdrawing nature of fluorine atoms can increase the electrophilicity of the azide, often leading to faster and more efficient cycloaddition reactions compared to their non-fluorinated counterparts.

-

Modulation of Physicochemical Properties: Fluorination can significantly alter the pKa, lipophilicity, and metabolic stability of the resulting triazole products. This is a critical advantage in drug design, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive and background-free nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. This opens the door to powerful analytical techniques, particularly in fragment-based drug discovery (FBDD), where the binding of small fluorinated fragments to a biological target can be readily detected.

-

Unique Biological Properties: The resulting N-(per)fluoroalkyl triazoles are a class of heterocycles with growing interest in medicinal chemistry, exhibiting favorable properties such as increased permeability and stability.

Synthesis of Fluorinated Azides: Building the Key Reagents

The accessibility of fluorinated azides is crucial for their widespread adoption. While some small-molecule fluoroalkyl azides have been perceived as potentially unstable, several reliable synthetic methods have been developed, and some are now commercially available as stabilized solutions. Common synthetic strategies involve nucleophilic substitution reactions on fluorinated precursors.

From Fluorinated Tosylates or Mesylates

A general and effective method for preparing fluorinated alkyl azides is the reaction of corresponding fluorinated tosylates or mesylates with an azide source, such as sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) at elevated temperatures.[1][2]

Workflow for Synthesis from Tosylates/Mesylates

Caption: Synthesis of fluorinated azides from fluorinated alcohols.

From Fluorinated Iodides

Another common route involves the substitution of a primary iodide with sodium azide. This reaction can be performed in various solvents, including DMF or aqueous mixtures with a phase-transfer catalyst.[1]

| Precursor Type | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fluorinated Tosylate/Mesylate | NaN₃ | HMPA | 85-120 | 4.5 | 46-89 | [1][2] |

| Fluorinated Iodide | NaN₃ | DMF | Varies | Varies | 16-17 (lower yields) | [1] |

| Tetrafluoroethylene | NaN₃ / H⁺ source | Varies | Varies | Varies | Up to quantitative | [3][4] |

Table 1: Summary of synthetic conditions and yields for fluorinated azides.

The Click Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of click chemistry is the CuAAC reaction, which regioselectively forms 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide. Fluorinated azides are excellent substrates for this transformation, often exhibiting high reactivity.

CuAAC Reaction Scheme

Caption: General scheme for the CuAAC reaction with fluorinated azides.

Experimental Protocols for CuAAC

Two common methods for generating the active Cu(I) catalyst in situ are widely used.

Method A: CuSO₄ / Sodium L-Ascorbate

This is the most common and robust method for CuAAC.

-

Materials:

-

Fluorinated azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv, 10 mol%)

-

Sodium L-ascorbate (0.1 equiv, 10 mol%)

-

Solvent: Typically a mixture of water and a co-solvent like t-butanol, THF, or DMF.

-

-

Protocol:

-

Dissolve the fluorinated azide and the terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the solution of the azide and alkyne, add the sodium L-ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

-

The product is purified by column chromatography on silica gel.

-

Method B: Copper(I)-3-methylsalicylate (CuMeSal)

This method uses a pre-formed, more soluble Cu(I) source, which can be advantageous in certain applications.

-

Materials:

-

Fluorinated azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(I)-3-methylsalicylate (CuMeSal) (0.01-0.05 equiv, 1-5 mol%)

-

Solvent: Aprotic solvents such as THF, DCM, or DMF.

-

-

Protocol:

-

Dissolve the fluorinated azide and terminal alkyne in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the CuMeSal catalyst to the solution.

-

Stir the reaction at room temperature, monitoring by TLC or LC-MS.

-

Work-up and purification are similar to Method A.

-

| Fluorinated Azide | Alkyne | Catalyst System | Yield (%) | Reference |

| 1-Azido-1,1,2,2-tetrafluoroethane | Phenylacetylene | CuSO₄/Na-Ascorbate | 84 | [3][4] |

| 1-Azido-1,1,2,2-tetrafluoroethane | 4-Methoxyphenylacetylene | CuSO₄/Na-Ascorbate | 87 | [3][4] |

| Azidotrifluoromethane | Various | CuMeSal | High Selectivity |

Table 2: Examples of CuAAC reactions with fluorinated azides.

Beyond the Click: Post-Cycloaddition Modifications

The resulting N-(per)fluoroalkyl-1,2,3-triazoles are not merely final products; they are versatile intermediates for synthesizing other complex heterocycles. A notable example is the rhodium-catalyzed transannulation reaction.

Rhodium-Catalyzed Transannulation

N-(per)fluoroalkyl-1,2,3-triazoles can undergo a denitrogenative ring-opening in the presence of a rhodium catalyst to form a rhodium-carbenoid intermediate. This reactive species can be trapped by various partners, such as nitriles or alkynes, to form new five-membered heterocycles like imidazoles and pyrroles, respectively.[5][6][7][8][9] This process is often accelerated by microwave heating.

Workflow for Rhodium-Catalyzed Transannulation

Caption: Rhodium-catalyzed synthesis of new heterocycles.

-

General Protocol for Transannulation with Nitriles:

-

Dissolve the N-(per)fluoroalkyl-1,2,3-triazole (1.0 equiv) in a dry solvent (e.g., chloroform) in a microwave-safe vial.

-

Add the nitrile (2.0 equiv) and a solution of a Rh(II) catalyst, such as rhodium(II) octanoate (Rh₂(oct)₄) (1 mol%).

-

Seal the vial and heat in a microwave reactor (e.g., 140 °C for 20 minutes).

-

After cooling, concentrate the reaction mixture and purify the resulting N-(per)fluoroalkyl imidazole by column chromatography.

-

| Triazole Substrate | Trapping Reagent | Product | Yield (%) | Reference |

| N-Trifluoromethyl-4-aryl-1,2,3-triazole | Phenylacetylene | N-CF₃-Disubstituted Pyrrole | Moderate to Good | [5] |

| N-Perfluoroalkyl-1,2,3-triazole | Various Nitriles | N-Perfluoroalkyl Imidazole | up to 94% | [6] |

Table 3: Examples of Rhodium-Catalyzed Transannulation Reactions.

Application Spotlight: ¹⁹F NMR Fragment-Based Drug Discovery

One of the most powerful applications of fluorinated azides is in fragment-based drug discovery (FBDD). The workflow leverages the unique properties of the ¹⁹F nucleus.

Logical Workflow for ¹⁹F NMR-Based FBDD

Caption: Workflow for ¹⁹F NMR fragment screening using click chemistry.

-

Library Synthesis: A diverse library of small, fluorinated fragments is synthesized. This is efficiently achieved by using a set of fluorinated azides and reacting them with a variety of alkyne-containing fragments via CuAAC.

-

Screening: The protein target of interest is mixed with pools of the fluorinated fragments. A ¹⁹F NMR spectrum is then acquired. Since there are no endogenous fluorine signals in biological systems, the spectrum is clean. Fragments that bind to the protein will experience a change in their local chemical environment, which results in a perturbation (a shift or broadening) of their corresponding ¹⁹F NMR signal.[10][11][12]

-

Hit Identification: By comparing the ¹⁹F NMR spectra of the fragment pools in the presence and absence of the protein, "hits" (binding fragments) can be identified.

-

Hit Validation and Optimization: Once a hit is identified, its binding affinity is determined, and structural biology techniques like X-ray crystallography can be used to understand its binding mode. This information guides medicinal chemists in optimizing the fragment into a more potent lead compound.

Safety and Handling of Fluorinated Azides

Azides as a class of compounds require careful handling due to their potential toxicity and explosive nature, especially small organic azides with a high nitrogen-to-carbon ratio.[13][14][15]

-

Stability: The stability of organic azides generally increases with the carbon-to-nitrogen ratio. The "Rule of Six" is a useful guideline, suggesting at least six carbon atoms per energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[13] Small, volatile fluorinated azides are often supplied and handled as dilute solutions in solvents like THF or DME and should be stored at low temperatures.

-

Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid contact with heavy metals, strong acids, and halogenated solvents, as these can form highly explosive metal azides or the toxic and explosive hydrazoic acid.[13][15]

-

Do not use metal spatulas for handling solid azides.[15]

-

Avoid heating azides unless their thermal stability is well-documented. Distillation of azides should be avoided.

-

Always review the Safety Data Sheet (SDS) for any specific azide compound before use.

-

Conclusion

Fluorinated azides represent a significant advancement in the field of click chemistry, offering chemists and drug discovery scientists a powerful set of tools to create novel molecules with enhanced properties. Their superior reactivity in CuAAC, the ability to fine-tune physicochemical characteristics, and their utility as ¹⁹F NMR probes provide a compelling rationale for their integration into modern research programs. From the synthesis of novel materials to the discovery of next-generation therapeutics, the "fluorine advantage" in click chemistry is poised to continue making a significant impact. By following established synthetic protocols and adhering to strict safety guidelines, researchers can confidently harness the full potential of these versatile and powerful reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. A rhodium-catalyzed transannulation of N-(per)fluoroalkyl-1,2,3-triazoles under microwave conditions - a general route to N-(per)fluoroalkyl-substituted five-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rhodium-catalyzed transannulation of N -(per)fluoroalkyl-1,2,3-triazoles under microwave conditions – a general route to N -(per)fluoroalkyl-substit ... - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01446A [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 19F NMR‐Based Fragment Screening for 14 Different Biologically Active RNAs and 10 DNA and Protein Counter‐Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. chemistry.unm.edu [chemistry.unm.edu]

An In-depth Technical Guide to 3-Azido-1,1,1-trifluoropropan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the proposed synthesis and potential utility of the novel compound 3-Azido-1,1,1-trifluoropropan-2-ol. Given the absence of prior public-domain research on this specific molecule, this guide consolidates information on analogous compounds to present a feasible synthetic pathway and anticipate its chemical behavior and applications.

Introduction

The strategic incorporation of fluorine atoms and azido groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The azido group, a versatile functional handle, is not only a precursor for amines and nitrogen-containing heterocycles but also a key participant in bioorthogonal "click chemistry" reactions, which have revolutionized bioconjugation and drug discovery.[4]

This compound is a novel chiral building block that combines a trifluoromethyl group, a secondary alcohol, and an azide. This unique combination of functional groups makes it a highly attractive scaffold for the synthesis of new pharmaceutical intermediates and bioactive molecules. The trifluoromethyl group can impart favorable pharmacological properties, the hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding with biological targets, and the azide allows for efficient conjugation to other molecules.

This guide outlines a proposed synthetic route for this compound, provides detailed hypothetical experimental protocols based on established methodologies for similar compounds, and discusses its potential applications in the field of drug development.

Proposed Synthesis of this compound

The proposed synthesis of this compound starts from the commercially available 1,1,1-trifluoro-2-propanol. The strategy involves the conversion of the hydroxyl group into a tosylate, a good leaving group, followed by nucleophilic substitution with sodium azide.

Experimental Workflow

The overall workflow for the proposed synthesis is depicted below.

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1,1-Trifluoropropan-2-yl tosylate

This protocol is adapted from standard tosylation procedures for secondary alcohols.

-

To a stirred solution of 1,1,1-trifluoro-2-propanol (1 equivalent) in anhydrous pyridine (5-10 volumes) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoropropan-2-yl tosylate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the azidation of tosylates and similar substrates.[5]

-

To a solution of 1,1,1-trifluoropropan-2-yl tosylate (1 equivalent) in dimethylformamide (DMF, 5-10 volumes), add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Caution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield.[6]

Quantitative Data Summary

The following tables present anticipated data for the proposed synthesis based on typical yields and conditions for analogous reactions reported in the literature.

Table 1: Reactants and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) |

| 1 | 1,1,1-Trifluoro-2-propanol | p-Toluenesulfonyl chloride | Pyridine | 0 to RT | 12-16 |

| 2 | 1,1,1-Trifluoropropan-2-yl tosylate | Sodium Azide | DMF | 80-100 | 12-24 |

Table 2: Anticipated Product Yield and Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Yield (%) | Physical State |

| 1,1,1-Trifluoropropan-2-yl tosylate | C₁₀H₁₁F₃O₃S | 268.25 | 85-95 | Solid |

| This compound | C₃H₄F₃N₃O | 155.08 | 70-85 | Liquid |

Potential Applications in Drug Discovery

The unique structural features of this compound position it as a valuable building block in drug discovery and development.

Signaling Pathway Diagram

The azide group allows for the facile conjugation of this building block to molecules of interest, such as inhibitors of signaling pathways implicated in disease. For example, it could be "clicked" onto an alkyne-modified kinase inhibitor to probe its cellular targets or to develop targeted drug delivery systems.

Caption: Application in developing a targeted kinase inhibitor via click chemistry.

Role as a Chiral Building Block

The stereocenter at the C-2 position allows for the synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers can have vastly different pharmacological activities and toxicities.

Use in Bioorthogonal Chemistry

The azide functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This allows for the efficient and specific labeling of biomolecules in complex biological systems, which is invaluable for target identification and validation studies.[4]

Conclusion

While this compound is a novel compound without a documented history of synthesis or application, its constituent functional groups suggest significant potential as a versatile building block for medicinal chemistry and drug discovery. The proposed synthetic route is based on reliable and well-established chemical transformations. The combination of a trifluoromethyl group for enhanced drug-like properties, a chiral hydroxyl center for stereospecific interactions, and an azide group for bioorthogonal conjugation makes this molecule a highly promising tool for the development of next-generation therapeutics. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via Azide-Alkyne Click Chemistry

Topic: Protocol for Protein Labeling with an Amine-Reactive Azido Compound and Subsequent Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry provides powerful tools for selectively modifying proteins in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly specific and efficient method for conjugating a molecule of interest to a protein.[1][2][3] This is a two-step process that involves the introduction of a bioorthogonal handle (an azide or alkyne) onto the protein, followed by the "click" reaction with a corresponding alkyne- or azide-containing probe.[1][2] This application note provides a detailed protocol for the labeling of proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester containing an azide group, followed by the copper-catalyzed click reaction with an alkyne-functionalized reporter molecule.

Principle

The primary amino groups of lysine residues and the N-terminus of a protein can be targeted for modification using an amine-reactive NHS ester. In this protocol, an azido-NHS ester is used to covalently attach an azide moiety to the protein. This azido-labeled protein can then be reacted with a terminal alkyne-containing molecule, such as a fluorescent dye or a biotin tag, in the presence of a copper(I) catalyst. The result is a stable triazole linkage, covalently attaching the reporter molecule to the protein.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Azido-NHS Ester | Commercially available | Varies |

| Alkyne-functionalized probe (e.g., Alkyne-Fluorophore) | Commercially available | Varies |

| Protein of Interest | User-provided | - |

| Dimethylsulfoxide (DMSO), anhydrous | Major chemical supplier | Varies |

| Sodium Bicarbonate Buffer (0.1 M, pH 8.3) | Prepare in-house | - |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Commercially available | Varies |

| Copper(II) Sulfate (CuSO4) | Major chemical supplier | Varies |

| Tris(2-carboxyethyl)phosphine (TCEP) | Major chemical supplier | Varies |

| Tris(benzyltriazolylmethyl)amine (TBTA) | Major chemical supplier | Varies |

| Desalting Columns | Commercially available | Varies |

Experimental Protocols

Part 1: Labeling of Protein with Azido-NHS Ester

This protocol describes the labeling of a protein with an amine-reactive azido-NHS ester.

-

Protein Preparation:

-

Azido-NHS Ester Preparation:

-

Shortly before use, dissolve the azido-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved azido-NHS ester. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

-

-

Removal of Excess Reagent:

-

Remove the unreacted azido-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

-

Collect the protein-containing fractions. The azido-labeled protein is now ready for the click reaction or can be stored at -20°C or -80°C.

-

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction between the azido-labeled protein and an alkyne-functionalized probe.

-

Click Reaction Components:

-

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.

-

Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in deionized water. TCEP is a reducing agent that reduces Cu(II) to the catalytic Cu(I) species.

-

Tris(benzyltriazolylmethyl)amine (TBTA): Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

Alkyne Probe: Prepare a 10 mM stock solution in DMSO.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Azido-labeled protein (from Part 1) to a final concentration of 1-10 µM in PBS.

-

Alkyne probe to a final concentration of 100 µM (10- to 100-fold molar excess over the protein).

-

TBTA to a final concentration of 100 µM.

-

CuSO4 to a final concentration of 1 mM.

-

TCEP to a final concentration of 1 mM.

-

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Remove the excess reagents and byproducts by a desalting column or dialysis against PBS.

-

The labeled protein is now ready for downstream applications.

-

Data Presentation

Table 1: Example Labeling Efficiency of Bovine Serum Albumin (BSA) with Azido-NHS Ester

| Molar Ratio (Azido-NHS:Protein) | Degree of Labeling (DOL)* |

| 5:1 | 1.2 |

| 10:1 | 2.5 |

| 20:1 | 4.1 |

*Degree of Labeling (DOL) is the average number of azide molecules per protein, determined by mass spectrometry.

Table 2: Click Reaction Efficiency with a Fluorescent Alkyne Probe

| Azido-Labeled Protein | Alkyne-Fluorophore (molar excess) | Reaction Time (min) | Labeling Efficiency (%) |

| Azido-BSA (DOL 2.5) | 10x | 60 | >95% |

| Azido-BSA (DOL 2.5) | 50x | 60 | >98% |

| Azido-IgG (DOL 3.1) | 50x | 60 | >97% |

*Labeling efficiency determined by fluorescence intensity measurement and comparison to a known standard.

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Chemical principle of the two-step labeling process.

Conclusion

The described protocol offers a robust and versatile method for the specific labeling of proteins. By combining amine-reactive chemistry with the bioorthogonality of the azide-alkyne cycloaddition, researchers can efficiently conjugate a wide variety of reporter molecules to their protein of interest. This enables a broad range of downstream applications, including fluorescence imaging, western blotting, and affinity purification, making it a valuable technique for professionals in research and drug development.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. glenresearch.com [glenresearch.com]

Applications of 3-Azido-1,1,1-trifluoropropan-2-ol in Bioconjugation: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-1,1,1-trifluoropropan-2-ol is a specialized reagent for bioconjugation, combining the highly selective reactivity of an azide group with the unique physicochemical properties imparted by a trifluoromethyl group. This combination makes it a valuable tool for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cellular uptake of the resulting conjugate, while the secondary alcohol offers a potential site for further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Application Notes

The primary application of this compound is to introduce a trifluoromethylated azido handle onto a biomolecule or a small molecule for subsequent ligation. This reagent is particularly useful in drug discovery and development for several reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. Incorporating the trifluoromethyl group can protect adjacent chemical bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the bioconjugate.

-

Modulation of Physicochemical Properties: The highly lipophilic nature of the trifluoromethyl group can influence the solubility, membrane permeability, and pharmacokinetic profile of the conjugated molecule.[1][2]

-

Increased Binding Affinity: The strong electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with target proteins or enzymes.

-

Bio-orthogonal Reactivity: The azide group is chemically inert in biological systems, allowing for highly specific ligation to alkyne-modified biomolecules without cross-reactivity with other functional groups.[3] This bio-orthogonality is a cornerstone of "click chemistry".[4]

Key Bioconjugation Strategies:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne.[4] The reaction is typically fast and high-yielding. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to copper's cytotoxicity.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne to react with the azide.[5] While generally slower than CuAAC, it is fully biocompatible and ideal for applications in living cells and organisms. The reaction kinetics of SPAAC can be enhanced by using electron-withdrawing groups on the azide, a role the trifluoromethyl group in this compound may play.

-

Staudinger Ligation: An alternative bio-orthogonal reaction where the azide reacts with a phosphine to form an aza-ylide, which then rearranges to produce a stable amide bond. This method is also copper-free.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO (optional, for dissolving the azide)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in a minimal amount of DMSO or directly in the reaction buffer to a stock concentration of 10-100 mM.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and a 10-50 fold molar excess of the this compound solution.

-

Prepare the copper catalyst complex by mixing the CuSO₄ stock solution with the THPTA stock solution at a 1:2 molar ratio and incubate for 2-3 minutes at room temperature.[6][7]

-

Add the THPTA/CuSO₄ complex to the protein-azide mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

-

-

Purification:

-

Remove the excess reagents and catalyst by size-exclusion chromatography, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm the conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

-

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a biomolecule modified with a strained alkyne (e.g., DBCO, BCN) with this compound.

Materials:

-

Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS), pH 7.4

-

This compound

-

DMSO (optional)

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Dissolve the strained alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in a minimal amount of DMSO or directly in the reaction buffer to a stock concentration of 10-100 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified biomolecule solution with a 10-100 fold molar excess of the this compound solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific strained alkyne used.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography, dialysis, or spin filtration to remove unreacted azide.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.

-

Data Presentation

The following tables summarize typical reaction conditions for bioconjugation reactions using azides. Note that these are representative values and optimal conditions should be determined empirically for each specific system.

| Parameter | CuAAC | SPAAC |

| Azide Concentration | 10-50 molar excess | 10-100 molar excess |

| Biomolecule Conc. | 1-10 mg/mL | 1-10 mg/mL |

| Catalyst | 0.1-1 mM CuSO₄ | None |

| Ligand | 0.2-2 mM THPTA | None |

| Reducing Agent | 1-5 mM Sodium Ascorbate | None |